molecular formula C15H13N3O2S B2708974 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 933974-53-9

2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2708974
CAS No.: 933974-53-9
M. Wt: 299.35
InChI Key: JOZBAEWFQKVYAQ-UHFFFAOYSA-N
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Description

2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a heterocyclic compound that features a pyridine ring substituted with a cyano group, a methoxyphenyl group, and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thioacetamide moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, methoxyphenyl group, and thioacetamide moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is unique due to the presence of the methoxyphenyl group, which may impart distinct electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-20-12-5-2-10(3-6-12)13-7-4-11(8-16)15(18-13)21-9-14(17)19/h2-7H,9H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZBAEWFQKVYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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